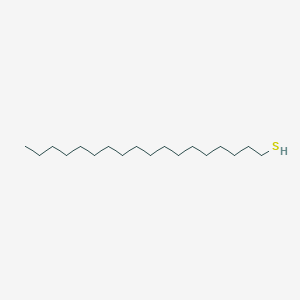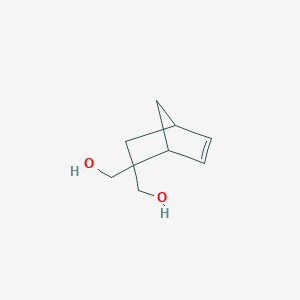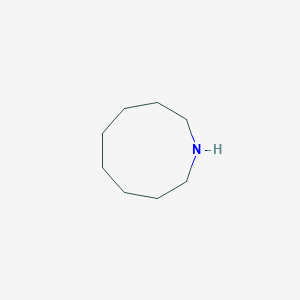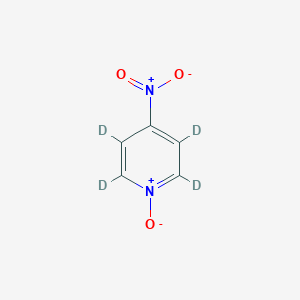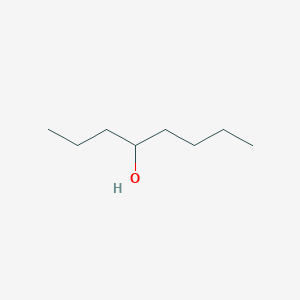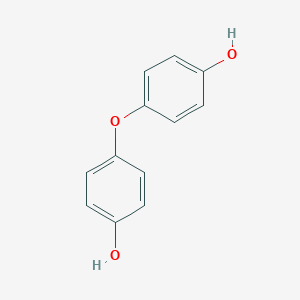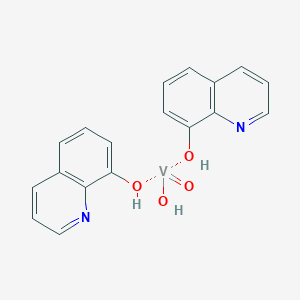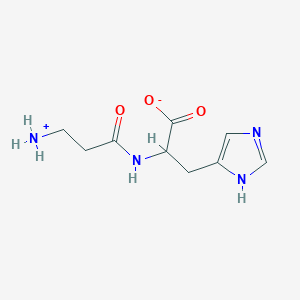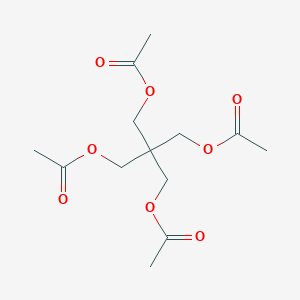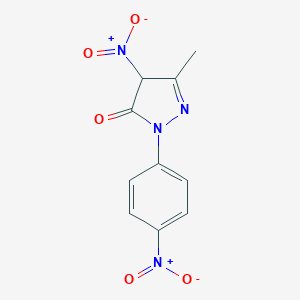
Picrolonic acid
Descripción general
Descripción
Picrolonic acid, also known as 1-p-nitrophenyl-3-methyl-4-nitro-5-pyrazolone, is a chemical compound that has been studied for various applications, including its use as a catalyst and in the detection of nitroexplosive substances. It has been shown to form crystalline salts with monoamino acids and has been used in the extraction of metal ions .
Synthesis Analysis
The synthesis of picrolonic acid is not directly described in the provided papers, but its application in synthesis is evident. For instance, it has been used as a catalyst in the formation of spiro[indole-3,2'-pyrrole] compounds, where it facilitates a pseudo five-component reaction, leading to densely functionalized spiro compounds . Additionally, picrolonic acid has been used in the Pictet–Spengler approach to synthesize pyrrolo- and indolo[1,2-a]quinoxalines, although a different acid was used as the catalyst in this particular study .
Molecular Structure Analysis
The molecular structure of picrolonic acid allows it to interact with various substrates and ions. Its nitro groups and the pyrazolone ring contribute to its reactivity. For example, the structure of picrolonic acid enables it to form a synergistic mixture with benzo-15-crown-5 for the extraction of lanthanide(III) ions, where the composition of the extracted species has been determined as M(PA)3·nB15C5 .
Chemical Reactions Analysis
Picrolonic acid participates in chemical reactions primarily as a catalyst and as a reactant in the formation of complexes. It has been shown to catalyze the formation of spiro compounds and to form complexes with divalent metal ions, which have been analyzed using thermal methods . The formation of picrolonates with alkaloids and amino acids also highlights its reactivity with nitrogen-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of picrolonic acid and its derivatives have been explored in several studies. For instance, its ability to form crystalline salts with amino acids has been documented, with details on the solubility and melting points of these picrolonates . The thermal stability of picrolonic acid complexes with divalent metal ions has been studied using thermogravimetric (TG) and differential scanning calorimetry (DSC) analysis . Moreover, picrolonic acid has been used in the ultrasensitive detection of picric acid, demonstrating its selectivity and sensitivity in aqueous media and on solid supports .
Aplicaciones Científicas De Investigación
Antiviral Abilities
- Scientific Field: Medical Research, Virology .
- Application Summary: Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . It disrupts the entry of enveloped viruses into the host’s cell and prevents infection .
- Methods of Application: The researchers investigated endocytosis, a cellular process often co-opted by viruses and bacteria to enter our cells . They found that picolinic acid could slow down viral entry into host cells .
- Results: Picolinic acid displayed a preference for blocking enveloped viruses . It specifically blocks the fusion of the virus envelope and the host cell membrane, which explains its effectiveness against a variety of enveloped viruses, including flaviviruses like the Zika virus and the Japanese encephalitis virus .
Detection by Molecularly Imprinted Polymer Based Electrochemical Sensor
- Scientific Field: Material Science, Sensor Technology .
- Application Summary: A molecularly imprinted polymers (MIPs)-based electrochemical sensor has been developed that can rapidly and selectively detect picolinic acid .
- Methods of Application: The electrochemical sensor performance was evaluated using differential pulse voltammetry (DPV) in a linear range between 1 and 5 mM .
- Results: The sensor has a limit of detection of 0.6 mM (S/N = -3) and a limit of quantification of 1.7 mM (S/N = 10) . The interference analysis demonstrated the sensor’s ability to selectively detect picolinic acid in the presence of other interfering molecules .
Coordination Chemistry
- Scientific Field: Coordination Chemistry .
- Application Summary: Picolinic acid is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body . Many of its complexes are charge-neutral and thus lipophilic .
- Methods of Application: The role of picolinic acid in absorption was discovered, and zinc picolinate dietary supplements became popular as they were shown to be an effective means of introducing zinc into the body .
- Results: The use of picolinic acid in coordination chemistry has led to the development of effective dietary supplements .
Biodegradation
- Scientific Field: Environmental Science .
- Application Summary: Picolinic acid, a pyridine derivative, has emerged as an important intermediate from the industrial syntheses of agricultural chemicals, drugs, dyestuffs, dyes, textiles, and mining .
- Methods of Application: The biodegradation of picolinic acid is studied in the context of its role as an intermediate in various industrial processes .
- Results: Understanding the biodegradation of picolinic acid can help in managing its environmental impact .
Solubility and Crystallization Studies
- Scientific Field: Physical Chemistry .
- Application Summary: Studies have been conducted on the solubility and crystallization of picolinic acid .
- Methods of Application: The studies involve physical and chemical analyses of picolinic acid under various conditions .
- Results: The results of these studies can help in understanding the properties of picolinic acid and its potential applications .
Anti-Infective and Immunomodulator
- Scientific Field: Pharmacology .
- Application Summary: Picolinic acid acts as an anti-infective and immunomodulator .
- Methods of Application: Picolinic acid is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan .
- Results: Picolinic acid plays a key role in zinc transport .
Coordination Chemistry
- Scientific Field: Coordination Chemistry .
- Application Summary: Picolinic acid is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body . Many of its complexes are charge-neutral and thus lipophilic .
- Methods of Application: The role of picolinic acid in absorption was discovered, and zinc picolinate dietary supplements became popular as they were shown to be an effective means of introducing zinc into the body .
- Results: The use of picolinic acid in coordination chemistry has led to the development of effective dietary supplements .
Biodegradation
- Scientific Field: Environmental Science .
- Application Summary: Picolinic acid, a pyridine derivative, has emerged as an important intermediate from the industrial syntheses of agricultural chemicals, drugs, dyestuffs, dyes, textiles, and mining .
- Methods of Application: The biodegradation of picolinic acid is studied in the context of its role as an intermediate in various industrial processes .
- Results: Understanding the biodegradation of picolinic acid can help in managing its environmental impact .
Solubility and Crystallization Studies
- Scientific Field: Physical Chemistry .
- Application Summary: Studies have been conducted on the solubility and crystallization of picolinic acid .
- Methods of Application: The studies involve physical and chemical analyses of picolinic acid under various conditions .
- Results: The results of these studies can help in understanding the properties of picolinic acid and its potential applications .
Anti-Infective and Immunomodulator
- Scientific Field: Pharmacology .
- Application Summary: Picolinic acid acts as an anti-infective and immunomodulator .
- Methods of Application: Picolinic acid is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan .
- Results: Picolinic acid plays a key role in zinc transport .
Safety And Hazards
When handling Picrolonic acid, it is recommended to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-4-nitro-2-(4-nitrophenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O5/c1-6-9(14(18)19)10(15)12(11-6)7-2-4-8(5-3-7)13(16)17/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFUUSPKWADLNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862175 | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |
| Record name | Picrolonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21492 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Picrolonic acid | |
CAS RN |
550-74-3 | |
| Record name | Picrolonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picrolonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picrolonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-4-nitro-1-p-nitrophenyl-5-pyrazolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



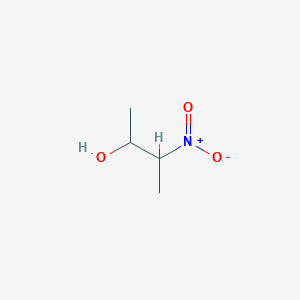
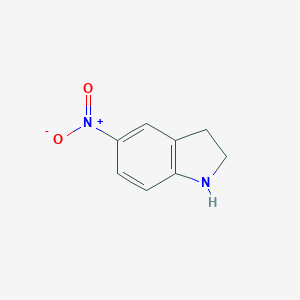
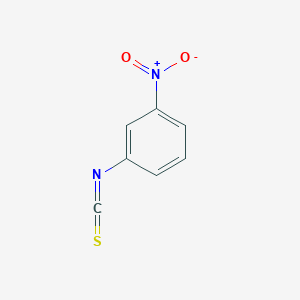
![Bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B147368.png)
